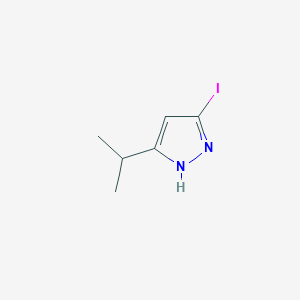

3-iodo-5-isopropyl-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H9IN2 |

|---|---|

Molecular Weight |

236.05 g/mol |

IUPAC Name |

3-iodo-5-propan-2-yl-1H-pyrazole |

InChI |

InChI=1S/C6H9IN2/c1-4(2)5-3-6(7)9-8-5/h3-4H,1-2H3,(H,8,9) |

InChI Key |

XQEGAVHBHVYKKR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=NN1)I |

Origin of Product |

United States |

Synthetic Methodologies for 3 Iodo 5 Isopropyl 1h Pyrazole

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic plan. advancechemjournal.com For 3-iodo-5-isopropyl-1H-pyrazole, two primary strategic disconnections can be envisioned.

The first and most common strategy involves disconnecting the pyrazole (B372694) ring itself. The Knorr pyrazole synthesis and related methods are foundational to this approach. nih.govwikipedia.org This disconnection breaks the N1-C5 and N2-C3 bonds, leading back to a hydrazine (B178648) synthon and a 1,3-dicarbonyl synthon. For the target molecule, this would conceptually lead to hydrazine and an isopropyl-containing 1,3-dicarbonyl compound. A subsequent disconnection of the carbon-iodine bond suggests that the synthesis would proceed by first forming 5-isopropyl-1H-pyrazole, followed by a regioselective iodination step at the C3 position.

A second, more targeted strategy involves a functional group interconversion, specifically disconnecting the C3-I bond to reveal a precursor with a different functional group at that position, such as an amino group. This leads to 3-amino-5-isopropyl-1H-pyrazole as a key intermediate. This approach leverages a Sandmeyer-type reaction, where the amino group is converted to the iodo group via a diazonium salt. The retrosynthesis would then proceed by disconnecting the 3-amino-5-isopropyl-1H-pyrazole ring into hydrazine and a β-ketonitrile precursor, a common route for synthesizing 3-aminopyrazoles. nih.gov

Pyrazole Ring Formation Strategies

The formation of the pyrazole heterocycle is the cornerstone of the synthesis. Several classical and modern methods are applicable.

Condensation Reactions with Hydrazines and 1,3-Diketone Precursors

The most traditional and widely used method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives. mdpi.com This reaction, first reported by Knorr, is a robust method for creating polysubstituted pyrazoles. nih.gov In the context of the target molecule, the key precursor would be a 1,3-diketone bearing an isopropyl group. The reaction of 4-methyl-1,3-pentanedione with hydrazine hydrate (B1144303) would lead to the formation of a pyrazole ring. However, this specific reaction typically yields a mixture of two regioisomers, 3-isopropyl-5-methyl-1H-pyrazole and 3-methyl-5-isopropyl-1H-pyrazole, due to the unsymmetrical nature of the diketone.

| Precursor 1 | Precursor 2 | Product(s) | Synthesis Type |

| 4-Methyl-1,3-pentanedione | Hydrazine | 3-Methyl-5-isopropyl-1H-pyrazole & 3-Isopropyl-5-methyl-1H-pyrazole | Knorr Condensation |

| 3-Cyano-4-methyl-2-pentanone | Hydrazine | 3-Amino-5-isopropyl-1H-pyrazole | Aminopyrazole Synthesis |

To achieve the specific 5-isopropyl substitution pattern without a competing group at the 3-position, a different precursor is required. A more effective strategy involves the condensation of hydrazine with a β-ketonitrile that has an isopropyl group. For instance, the reaction between hydrazine and 3-cyano-4-methyl-2-pentanone would regioselectively yield 3-amino-5-isopropyl-1H-pyrazole, a direct precursor for the target molecule via the Sandmeyer-type reaction. nih.govmolaid.com

A modern variation of this method involves the in situ generation of the 1,3-diketone from a ketone and an acid chloride, which is then immediately reacted with hydrazine in a one-pot synthesis. mdpi.comorganic-chemistry.org This approach is fast, general, and avoids the often difficult isolation of the intermediate diketone. organic-chemistry.org

Cycloaddition Approaches for Heterocycle Construction

1,3-Dipolar cycloaddition reactions provide another powerful route to the pyrazole core. nih.govtandfonline.com This method typically involves the reaction of a 1,3-dipole, such as a diazo compound, with a dipolarophile containing a carbon-carbon multiple bond, like an alkyne or alkene. nih.gov To synthesize the 5-isopropyl-1H-pyrazole scaffold, one could envision the cycloaddition of diazomethane (B1218177) with an isopropyl-substituted alkyne, such as 3-methyl-1-butyne. The regioselectivity of such cycloadditions can sometimes be a challenge, potentially leading to a mixture of isomeric products. Using alkyne surrogates can help alleviate some of these regioselectivity issues. nih.gov

Multi-Component Reactions for Pyrazole Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product, have emerged as a highly efficient strategy for synthesizing complex molecules like pyrazoles. beilstein-journals.orgmdpi.com These reactions are prized for their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity. rsc.orgnih.gov A variety of MCRs have been developed for pyrazole synthesis, often based on the Knorr condensation where the 1,3-dicarbonyl compound is generated in situ. beilstein-journals.org For example, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can yield highly substituted pyrazoles. beilstein-journals.org By selecting a β-ketoester containing the required isopropyl moiety, this strategy could be adapted for the synthesis of the 5-isopropyl-1H-pyrazole core.

Introduction of the Isopropyl Moiety

The placement of the isopropyl group at the C5 position of the pyrazole ring is a critical aspect of the synthesis.

Pre-cyclization Functionalization of Starting Materials

The most direct and strategically sound method for introducing the isopropyl group is to have it already present on one of the acyclic precursors before the ring-forming cyclization reaction. This "pre-functionalization" approach ensures the moiety is incorporated into the final structure without the need for post-cyclization modification, which can be less efficient and regioselective.

Examples of suitable starting materials containing the isopropyl group include:

4-Methyl-1,3-pentanedione: Used in Knorr-type condensation reactions.

Ethyl 4-methyl-3-oxopentanoate: A β-ketoester that can be used in condensation or multi-component reactions.

3-Cyano-4-methyl-2-pentanone: A β-ketonitrile precursor for the synthesis of 3-amino-5-isopropyl-1H-pyrazole.

Final Step: Iodination via Sandmeyer-Type Reaction

Once the appropriately substituted pyrazole precursor is obtained, the final step is the introduction of the iodine atom at the C3 position. While direct electrophilic iodination of a pyrazole ring often favors the more electron-rich C4 position, a highly regioselective method exists for introducing iodine at C3. A patented procedure describes the conversion of 3-amino-5-isopropyl-1H-pyrazole into this compound. molaid.com This transformation is a variation of the Sandmeyer reaction, involving diazotization of the amino group followed by displacement with an iodide ion.

| Reactant | Reagents | Solvent | Yield | Reference |

| 3-isopropyl-1H-pyrazol-5-amine | p-Toluenesulfonic acid, Sodium nitrite (B80452), Sodium iodide | Water, Acetonitrile (B52724) | 64% | WO2014111496A1 molaid.com |

This method is highly effective as it provides unambiguous regiochemical control, making it a superior strategy to direct iodination for this particular isomer.

Post-cyclization Alkylation and Alkylation Methods

Once the pyrazole ring is formed, the introduction of alkyl groups, particularly at the nitrogen atoms, is a critical step for modifying the compound's properties. For N-unsubstituted pyrazoles like this compound, the N-H group can be alkylated under various conditions. The regioselectivity of N-alkylation in unsymmetrical pyrazoles is a significant consideration, often influenced by steric and electronic factors.

A systematic study on the N-substitution of 3-substituted pyrazoles has shown that regioselective N1-alkylation can be achieved using a potassium carbonate (K₂CO₃) and dimethyl sulfoxide (B87167) (DMSO) system. researchgate.net Another effective method for N-alkylation involves the use of trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst. semanticscholar.org This approach provides a valuable alternative to methods requiring strong bases or high temperatures. semanticscholar.org For unsymmetrical pyrazoles, this method often yields a mixture of regioisomers, with the major product being determined by steric hindrance. semanticscholar.org

In some synthetic sequences, protecting the N-H group is necessary before carrying out further modifications like cross-coupling reactions, as the pyrazole N-H can act as a ligand for transition metals. arkat-usa.org Common protecting groups, which are essentially a form of temporary alkylation, include tert-butyloxycarbonyl (Boc) and 1-(ethoxyethyl) (EtOEt). arkat-usa.org The EtOEt group, for instance, can be introduced by reacting the pyrazole with ethyl vinyl ether under acidic conditions. arkat-usa.org

Regioselective Iodination Protocols

The introduction of an iodine atom onto the pyrazole ring with high regioselectivity is a pivotal step in the synthesis of this compound. The position of iodination is dictated by the electronic nature of the pyrazole ring and the specific methodology employed. Electrophilic substitution on the pyrazole ring typically occurs at the C-4 position, which is the most electron-rich site. arkat-usa.org However, various strategies have been developed to achieve iodination at other positions.

Direct Electrophilic Iodination Techniques

Direct electrophilic iodination is a common strategy for functionalizing pyrazoles. This involves reacting the pyrazole substrate with an electrophilic iodine source. A variety of reagents and systems have been developed for this purpose.

Commonly used iodinating agents include elemental iodine (I₂) in the presence of an oxidizing agent, N-iodosuccinimide (NIS), and 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH). nih.gov For instance, the combination of I₂ with ceric ammonium (B1175870) nitrate (B79036) (CAN) as a mild oxidant has been shown to be highly effective for the regioselective iodination of 1-aryl-3-CF₃-1H-pyrazoles at the C-4 position. nih.govrsc.org

Other powerful electrophilic iodination systems have also been explored. A method using trifluoroperacetic acid has been shown to be capable of introducing multiple iodine atoms into a pyrazole ring in a one-pot reaction. bohrium.comnih.gov Another novel approach utilizes nitrogen triiodide (NI₃), formed in situ, for the convenient, multi-gram scale iodination of pyrazole derivatives. sciforum.net This method presents a potentially rapid and inexpensive alternative to other common iodination procedures. sciforum.net A patent describes a direct synthesis of this compound from 3-isopropyl-1H-pyrazol-5-amine using sodium nitrite and sodium iodide in an aqueous acetonitrile solution, achieving a 64% yield. molaid.com

Table 1: Reagents for Direct Electrophilic Iodination of Pyrazoles

| Reagent System | Target Position | Notes |

|---|---|---|

| I₂ / Ceric Ammonium Nitrate (CAN) | C-4 | Highly regioselective for 4-iodides. nih.govrsc.org |

| N-Iodosuccinimide (NIS) | C-4 | Common organic iodocompound for iodination. nih.gov |

| Trifluoroperacetic Acid / I₂ | Multiple | Capable of producing polyiodo pyrazoles. bohrium.comnih.gov |

| Nitrogen Triiodide (in situ) | C-4 | Green and convenient method. sciforum.net |

Metal-Mediated or Catalyzed Iodination Methods

Metal-mediated or catalyzed reactions offer alternative pathways for the regioselective iodination of pyrazoles, often providing different selectivities or operating under milder conditions compared to direct electrophilic methods.

One study details an efficient method for the regioselective iodination of pyrazole derivatives mediated by cadmium(II) acetate (B1210297). researchgate.net This system can target different positions depending on the substrate structure and reaction conditions. researchgate.net Hypervalent iodine reagents have also been utilized to mediate the synthesis of functionalized pyrazoles. For example, a metal-free approach using PhICl₂ and KSeCN can achieve selenocyanation at the C-4 position, illustrating the utility of hypervalent iodine in activating species for electrophilic attack on the pyrazole ring. beilstein-journals.org While not a direct iodination, this methodology highlights the role of such reagents in pyrazole functionalization. Another system employs potassium iodate (B108269) (KIO₃) with diphenyl diselenide (PhSe)₂ as catalysts for the selective iodination of pyrazoles under acidic conditions. nih.gov

Nucleophilic Iodination Strategies on Precursor Scaffolds

Nucleophilic iodination strategies provide a powerful method for achieving regioselectivity that is often complementary to electrophilic substitution. This approach typically involves the generation of a pyrazole anion or an organometallic pyrazole derivative, which then reacts with an electrophilic iodine source.

A highly effective protocol for the exclusive synthesis of 5-iodo pyrazole derivatives has been developed. nih.govrsc.org This method involves the deprotonation of a 1-aryl-3-CF₃-1H-pyrazole at the C-5 position using a strong base, such as n-butyllithium (n-BuLi), at low temperatures (-78 °C). nih.gov This smoothly generates a nucleophilic lithium 5-pyrazolide intermediate in situ. nih.govrsc.org Trapping this intermediate with elemental iodine (I₂) results in the formation of the 5-iodo derivative with high yield and complete regioselectivity. nih.govrsc.org This strategy takes advantage of the enhanced acidity of the C(5)-H proton in certain pyrazole systems. nih.gov

Table 2: Comparison of Iodination Strategies for Pyrazoles

| Strategy | Typical Reagents | Regioselectivity | Mechanism |

|---|---|---|---|

| Direct Electrophilic | I₂/CAN, NIS | C-4 | Electrophilic Aromatic Substitution |

| Metal-Mediated | Cd(OAc)₂, KIO₃/(PhSe)₂ | Varies | Metal-assisted electrophilic attack |

Optimization of Synthetic Pathways for Enhanced Efficiency

The optimization of synthetic routes is crucial for improving the practicality and scalability of producing this compound. Key goals include maximizing reaction yields, ensuring high selectivity to minimize purification challenges, and developing more efficient processes, for example, by using flow chemistry.

Reaction Yield Enhancement and Selectivity Control

Controlling selectivity and enhancing yields are central to synthetic optimization. For pyrazole synthesis, this often involves a careful selection of reaction conditions, including solvent, temperature, and the molar ratio of reactants. researchgate.net For instance, in multicomponent reactions for pyrazole synthesis, screening various solvents and temperatures can dramatically impact the yield of the desired product. researchgate.net

The choice between different synthetic strategies for iodination is a prime example of selectivity control. As discussed, using an electrophilic iodination system like I₂/CAN directs the iodine to the C-4 position, whereas a nucleophilic approach using n-BuLi followed by I₂ directs it exclusively to the C-5 position. nih.govrsc.org This ability to select the iodination site based on the chosen mechanism is a powerful tool for synthetic chemists.

Furthermore, the development of continuous flow processing offers significant advantages over traditional batch methods. nih.gov Flow chemistry can lead to drastically reduced reaction times, improved safety, and enhanced yields and selectivities. nih.gov For example, a transition metal-free continuous-flow process for synthesizing substituted pyrazoles has been described, highlighting the potential for modern manufacturing techniques to improve the efficiency of heterocyclic compound synthesis. nih.gov

Catalyst Selection and Reaction Condition Tuning

The selection of catalysts and the fine-tuning of reaction conditions are critical for optimizing the yield, purity, and efficiency of the synthesis of this compound.

For the common Sandmeyer-type reaction starting from 3-isopropyl-1H-pyrazol-5-amine, the key reagents are not catalytic but stoichiometric. However, the choice of acid and solvent system significantly impacts the reaction. The use of p-toluenesulfonic acid suggests a need for a strong, non-coordinating acid to facilitate the diazotization step without competing side reactions. molaid.com The temperature is a crucial parameter, as diazonium salts are often unstable at elevated temperatures. researchgate.net

In broader pyrazole chemistry, various catalytic systems are employed for iodination. For instance, direct C-H iodination of pyrazoles can be achieved using molecular iodine under oxidative conditions. nih.gov Systems like iodine combined with hydrogen peroxide in water represent a greener alternative to traditional methods. researchgate.net Another approach involves using potassium iodate (KIO3) as the iodinating agent with a catalyst like diphenyl diselenide ((PhSe)2) under acidic conditions, although this has been primarily reported for C4 iodination. nih.gov

The table below summarizes various iodination conditions reported for pyrazole derivatives, which could be adapted for the synthesis of this compound.

| Reagent System | Catalyst/Acid | Solvent | Position Selectivity | Reference |

| NaNO₂, NaI | p-Toluenesulfonic acid | Water/Acetonitrile | C5 (from amine) | molaid.com |

| I₂ / H₂O₂ | None | Water | C4 | researchgate.net |

| n-BuLi then I₂ | None | THF/Hexane | C5 | nih.gov |

| I₂ | Ceric Ammonium Nitrate (CAN) | Acetonitrile | C4 | nih.gov |

| KIO₃ | (PhSe)₂, H₂SO₄ | Dioxane/H₂O | C4 | nih.gov |

| NI₃ (in situ) | NH₄OH | Not specified | Not specified | sciforum.net |

This table presents general methods for pyrazole iodination; conditions would require optimization for the specific substrate.

Process Intensification and Scale-Up Considerations

Transitioning the synthesis of this compound from a laboratory scale to industrial production requires careful consideration of process intensification and safety. nih.gov Key challenges in scaling up chemical processes include managing heat transfer, ensuring efficient mixing, and handling potentially hazardous reagents or intermediates. researchgate.net

For the diazotization route, the formation of the diazonium intermediate is a critical step. Diazonium compounds can be explosive, making their accumulation in large batch reactors a significant safety hazard. nih.gov Process intensification techniques, such as continuous flow chemistry, offer a safer alternative. In a flow reactor, small volumes of reagents are mixed continuously, and the reaction occurs within a coil or microreactor. enamine.net This minimizes the amount of hazardous intermediate present at any given time and provides superior control over reaction parameters like temperature and residence time. researchgate.net

The benefits of using a flow process for a potentially hazardous step like diazotization include:

Enhanced Safety: Minimizes the volume of explosive diazonium intermediates. researchgate.net

Improved Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for efficient cooling of exothermic reactions. researchgate.net

Consistent Product Quality: Precise control over reaction parameters leads to reproducible results and potentially higher purity.

Seamless Integration: Downstream operations like quenching and extraction can be integrated into a continuous process.

When considering scale-up, solvent choice is also critical. Laboratory solvents like dioxane may be unsuitable for large-scale production due to toxicity and environmental concerns. nih.gov A thorough investigation into alternative, safer, and more environmentally benign solvents is a necessary part of process development. nih.gov

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govcitedrive.com These principles are increasingly important in the synthesis of specialty chemicals like this compound.

Solvent-Free or Alternative Solvent Methodologies

Traditional organic syntheses often rely on volatile and toxic organic solvents. Green chemistry encourages the use of safer alternatives or the elimination of solvents altogether. gsconlinepress.com

Alternative Solvents: Water is an ideal green solvent due to its non-toxicity, non-flammability, and low cost. researchgate.net Research has shown that the iodination of pyrazoles can be performed efficiently in water using systems like iodine and hydrogen peroxide, where the only byproduct is water. researchgate.net Polyethylene glycol (PEG) and ionic liquids are other examples of alternative solvents that can facilitate green chemical transformations. researchgate.netekb.eg

Solvent-Free Reactions: Performing reactions without a solvent (neat) or using grinding techniques (mechanochemistry) can significantly reduce waste. nih.govsemanticscholar.org The condensation of diketones with hydrazines to form the pyrazole core, a potential precursor to the target molecule, has been successfully demonstrated under solvent-free conditions. researchgate.net Microwave-assisted synthesis is another technique that often reduces the need for solvents and dramatically shortens reaction times. gsconlinepress.comnih.gov

The table below compares conventional and green solvent approaches for pyrazole synthesis.

| Approach | Solvent Example | Advantages | Disadvantages | Reference |

| Conventional | Dichloromethane (B109758), Acetonitrile | Good solubility for many reagents | Toxic, volatile, costly disposal | researchgate.net |

| Alternative | Water | Non-toxic, inexpensive, safe | Poor solubility for non-polar reagents | researchgate.netresearchgate.net |

| Alternative | PEG | Non-volatile, recyclable, can enhance reactivity | Can be difficult to remove from product | researchgate.net |

| Solvent-Free | None (neat or grinding) | No solvent waste, high concentration | Limited to certain reaction types, potential for thermal runaway | nih.govsemanticscholar.org |

Renewable Feedstocks and Atom Economy Principles

Atom Economy: This principle, central to green chemistry, focuses on maximizing the incorporation of all materials used in the process into the final product. researchgate.net Reactions with high atom economy, such as addition reactions, are preferred over substitution or elimination reactions that generate stoichiometric byproducts. The synthesis of pyrazoles via [3+2] cycloaddition reactions is an example of an atom-economical route to the core structure. mdpi.com In the context of iodination, using a system like I₂/H₂O₂, where the only byproduct is water, is more atom-economical than methods that use iodine donors where a large portion of the molecule is discarded as waste. researchgate.net

Renewable Feedstocks: While the direct synthesis of this compound from renewable resources is not widely documented, broader research into pyrazole synthesis explores the use of biomass-derived starting materials. For instance, alcohols, which can be produced from biomass, have been used as the primary feedstock for pyrazole synthesis through iron-catalyzed dehydrogenative coupling reactions. researchgate.net Exploring synthetic routes that begin with bio-based platform chemicals could significantly improve the sustainability profile of the target molecule.

Waste Minimization and Energy Efficiency in Synthetic Routes

Minimizing waste and reducing energy consumption are crucial for developing cost-effective and environmentally responsible chemical processes. researchgate.net

Waste Minimization: The most effective way to minimize waste is to design synthetic routes with high yields and high atom economy. researchgate.net The choice of reagents plays a significant role. For instance, using catalytic systems instead of stoichiometric reagents reduces waste. The use of recyclable catalysts is particularly beneficial. nih.gov In the iodination of pyrazoles, traditional methods might use heavy metal oxidants, generating toxic waste streams. Green alternatives, such as using molecular oxygen from the air as the terminal oxidant in a catalytic cycle, can eliminate this waste. researchgate.net

Energy Efficiency: Many chemical reactions require significant energy input for heating or cooling. Green chemistry promotes conducting syntheses at ambient temperature and pressure whenever possible. researchgate.net The use of highly efficient catalysts can lower the activation energy of a reaction, allowing it to proceed under milder conditions. mdpi.com Furthermore, process intensification techniques like microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, leading to substantial energy savings. gsconlinepress.com Continuous flow processing can also be more energy-efficient than batch processing for large-scale production due to better heat integration and reduced reactor heating and cooling cycles.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 3 Iodo 5 Isopropyl 1h Pyrazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a paramount tool for delineating the precise connectivity and spatial arrangement of atoms within a molecule. A combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the molecular framework of 3-iodo-5-isopropyl-1H-pyrazole.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the different proton environments in the molecule. The isopropyl group will give rise to a doublet for the six equivalent methyl protons and a septet for the single methine proton, a characteristic splitting pattern due to spin-spin coupling. The pyrazole (B372694) ring protons will also show specific chemical shifts. The proton at the C4 position is expected to appear as a singlet, and the N-H proton will likely present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH (pyrazole) | 12.0 - 13.0 | br s | - |

| CH (isopropyl) | 3.0 - 3.2 | sept | ~7.0 |

| CH₃ (isopropyl) | 1.2 - 1.4 | d | ~7.0 |

| CH (C4-pyrazole) | 6.3 - 6.5 | s | - |

Note: Predicted values are based on typical chemical shifts for similar pyrazole derivatives and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are influenced by the electronic environment of each carbon. The carbon atom attached to the iodine (C3) is expected to be significantly shifted to a lower field (downfield) due to the deshielding effect of the halogen.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for distinguishing between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. A DEPT-135 experiment, for instance, will show positive signals for CH₃ and CH groups and negative signals for CH₂ groups, while quaternary carbons will be absent. semanticscholar.org This information, combined with the ¹³C NMR spectrum, allows for the unambiguous assignment of all carbon signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal |

| C3 (pyrazole) | 85 - 95 | Quaternary (absent) |

| C4 (pyrazole) | 110 - 115 | Positive |

| C5 (pyrazole) | 155 - 165 | Quaternary (absent) |

| CH (isopropyl) | 25 - 30 | Positive |

| CH₃ (isopropyl) | 20 - 25 | Positive |

Note: Predicted values are based on typical chemical shifts for similar pyrazole derivatives and may vary depending on the solvent and experimental conditions.

Two-dimensional NMR techniques are powerful tools for establishing correlations between different nuclei and are instrumental in the complete structural assignment of complex molecules. science.govyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. youtube.com For this compound, a cross-peak between the isopropyl methine proton and the methyl protons would be observed, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. youtube.comprinceton.edu This is invaluable for assigning the signals in the ¹³C spectrum based on the already assigned ¹H spectrum. For example, the signal for the C4 proton would show a correlation to the C4 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. youtube.comprinceton.edu HMBC is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For instance, correlations would be expected between the isopropyl methine proton and the C5 carbon of the pyrazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's three-dimensional structure. researchgate.netresearchgate.net In this case, NOESY could reveal through-space interactions between the isopropyl group protons and the proton at the C4 position of the pyrazole ring.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, and C-N functional groups. The N-H stretching vibration of the pyrazole ring typically appears as a broad band in the region of 3100-3300 cm⁻¹. The C-H stretching vibrations of the isopropyl group and the pyrazole ring will be observed around 2850-3000 cm⁻¹. The C=N and C-N stretching vibrations of the pyrazole ring will give rise to absorptions in the fingerprint region (below 1600 cm⁻¹).

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| N-H (pyrazole) | 3100 - 3300 | Stretching |

| C-H (sp³) | 2850 - 2970 | Stretching |

| C-H (sp²) | 3000 - 3100 | Stretching |

| C=N (pyrazole) | 1550 - 1620 | Stretching |

| C-N (pyrazole) | 1350 - 1450 | Stretching |

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. The pyrazole ring breathing modes are often strong in the Raman spectrum. The C-I stretching vibration, which is typically weak in the IR spectrum, may be more readily observed in the Raman spectrum, usually in the low-frequency region (around 500-600 cm⁻¹). The symmetric vibrations of the isopropyl group would also be expected to produce distinct Raman signals.

By combining the data from these advanced spectroscopic techniques, a comprehensive and unambiguous structural elucidation of this compound can be achieved, providing a solid foundation for understanding its chemical properties and potential applications.

Mass Spectrometry for Molecular Weight and Fragmentation Pathways

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds. For this compound, various ionization techniques and analysis methods would provide complementary information.

Electron Ionization (EI) and Electrospray Ionization (ESI) Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that typically produces a clear molecular ion peak (M⁺) and a rich fragmentation pattern, which is useful for structural elucidation. For this compound (C₇H₁₁IN₂), the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation in EI-MS is predictable and often involves the cleavage of the weakest bonds and the loss of stable neutral molecules or radicals. General fragmentation patterns for pyrazoles often involve the loss of HCN or N₂ from the molecular ion. researchgate.net

Electrospray Ionization (ESI) is a soft ionization technique, particularly useful for polar and less volatile compounds. It typically results in the formation of protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. For this compound, ESI-MS would be expected to show a prominent peak corresponding to its protonated form, confirming the molecular weight with high sensitivity.

A hypothetical summary of expected mass spectrometry data is presented below.

| Ionization Technique | Expected Key Ion(s) | Information Provided |

| Electron Ionization (EI) | M⁺, [M-I]⁺, [M-C₃H₇]⁺, fragments from pyrazole ring cleavage | Molecular weight, fragmentation pattern for structural isomer differentiation. |

| Electrospray Ionization (ESI) | [M+H]⁺ | Accurate molecular weight determination with high sensitivity. |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with high precision, which allows for the determination of its elemental composition. For this compound, HRMS would be crucial to distinguish it from other compounds with the same nominal mass. By measuring the mass with an accuracy in the parts-per-million (ppm) range, the unique elemental formula (C₇H₁₁IN₂) can be unequivocally confirmed.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique for detailed structural analysis. In an MS/MS experiment, a specific ion (typically the molecular ion or a protonated molecule) is selected, fragmented, and the resulting fragment ions are analyzed. This provides direct evidence for the connectivity of atoms within the molecule. For this compound, MS/MS could be used to confirm the positions of the iodo and isopropyl substituents on the pyrazole ring by analyzing the specific fragmentation pathways.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While no specific crystallographic data for this compound has been found, the general methodologies and expected interactions can be described.

Crystal Packing and Intermolecular Interactions

A summary of expected crystallographic parameters, based on similar known structures, is provided below.

| Parameter | Expected Value/Observation | Significance |

| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the symmetry of the unit cell. |

| Space Group | e.g., P2₁/c, P-1 | Defines the symmetry operations within the crystal. |

| Unit Cell Dimensions | (a, b, c, α, β, γ) | Defines the size and shape of the unit cell. |

| Intermolecular Interactions | N-H···N hydrogen bonds, Halogen bonds (C-I···N/O), van der Waals forces | Dictate the packing of molecules in the crystal lattice. |

Advanced Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are indispensable for the separation, identification, and quantification of individual components within a mixture. The purity of a synthesized compound, such as this compound, is a critical parameter that influences its chemical and physical properties, as well as its suitability for further applications.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, offering high resolution and sensitivity for the separation and quantification of a wide array of compounds. The development of a robust HPLC method for this compound is crucial for its purity assessment and quality control. A reversed-phase HPLC (RP-HPLC) method is often the preferred approach for non-polar to moderately polar compounds.

A typical starting point for method development involves the use of a C18 stationary phase, which provides excellent retention and separation for a broad range of organic molecules. The mobile phase, a critical component in HPLC, is typically a mixture of an aqueous component and an organic modifier. For this compound, a combination of water and a polar organic solvent such as acetonitrile (B52724) or methanol is suitable. The inclusion of a small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid, in the mobile phase can improve peak shape and resolution by suppressing the ionization of any residual silanol groups on the stationary phase and ensuring the analyte is in a single ionic form.

Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often employed to achieve optimal separation of the main compound from any impurities. A typical gradient might start with a higher proportion of the aqueous phase to retain polar impurities, followed by a gradual increase in the organic solvent concentration to elute the main compound and any less polar impurities.

Detection is commonly performed using a UV-Vis detector. The selection of the detection wavelength is based on the UV-Vis spectrum of this compound, with the wavelength of maximum absorbance (λmax) being chosen to ensure the highest sensitivity.

A representative HPLC method for the analysis of this compound is detailed in the following table:

Table 1: Representative HPLC Method Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile |

| Gradient | 0-2 min: 30% B; 2-15 min: 30-95% B; 15-18 min: 95% B; 18-20 min: 95-30% B; 20-25 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 220 nm |

| Expected Retention Time | ~12.5 min |

This method would be expected to yield a sharp, well-defined peak for this compound, allowing for accurate purity determination by calculating the peak area percentage.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound.

In GC, the sample is vaporized and injected into a capillary column, where it is separated based on its boiling point and interaction with the stationary phase. A non-polar or mid-polar stationary phase, such as a 5% phenyl-polysiloxane, is generally effective for the separation of a wide range of organic compounds. The temperature of the column is typically programmed to increase during the analysis, allowing for the sequential elution of compounds with different volatilities.

The separated components then enter the mass spectrometer, where they are ionized, most commonly by electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected. The mass spectrum produced is a unique fragmentation pattern for a given compound, acting as a "molecular fingerprint" that can be used for structural elucidation.

For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the iodine atom, the isopropyl group, and cleavage of the pyrazole ring, providing valuable structural information.

A plausible GC-MS method for the analysis of this compound is outlined below:

Table 2: Representative GC-MS Method Parameters for the Analysis of this compound

| Parameter | Value |

| GC Column | 5% Phenyl-Polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet Temperature | 250 °C |

| Oven Program | 80 °C (hold 2 min), then 10 °C/min to 280 °C (hold 5 min) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-400 m/z |

| Expected Retention Time | ~10.8 min |

The resulting mass spectrum would provide crucial data for the structural confirmation of this compound. A hypothetical fragmentation pattern is presented in the following table:

Table 3: Hypothetical Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment |

| 250 | [M]+ (Molecular Ion) |

| 235 | [M - CH3]+ |

| 207 | [M - C3H7]+ |

| 123 | [M - I]+ |

| 81 | [M - I - C3H6]+ |

This combination of retention time and mass spectral data from GC-MS provides a high degree of confidence in the identification and structural elucidation of this compound.

Reactivity and Chemical Transformations of 3 Iodo 5 Isopropyl 1h Pyrazole

Reactivity of the Aryl Iodide Moiety

The carbon-iodine bond at the C3 position of the pyrazole (B372694) ring is the most reactive site for a variety of transformations, particularly transition-metal-catalyzed cross-coupling reactions. The high polarizability and relatively low bond strength of the C-I bond make it an excellent leaving group in oxidative addition steps, which initiate many catalytic cycles.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are highly effective in forming new carbon-carbon and carbon-heteroatom bonds at the C3 position of the pyrazole core. The iodo-substituent is an ideal handle for such transformations.

Suzuki-Miyaura Coupling: This reaction is a powerful method for creating carbon-carbon bonds by coupling the iodo-pyrazole with an organoboron reagent, such as a boronic acid or ester. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. researchgate.netmdpi.com While bromo and chloro derivatives are sometimes preferred to minimize dehalogenation side reactions, the higher reactivity of iodo-pyrazoles allows for coupling under milder conditions. researchgate.net For instance, studies on analogous 4-bromopyrazoles have successfully employed palladium pre-catalysts like XPhos Pd G2 for coupling with various aryl, heteroaryl, and styryl boronic acids. researchgate.net The general utility of Suzuki-Miyaura reactions for functionalizing iodo-pyrazoles has been demonstrated in the synthesis of complex trifluoromethylated pyrazoles. nih.gov

Interactive Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of Halo-Pyrazoles

| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Product Yield | Reference |

| Ethyl 4-bromo-1H-pyrazole-5-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 93% | researchgate.net |

| 1-Aryl-3-CF₃-4-iodo-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 56% | nih.gov |

| 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Arylboronic acid | Palladium catalyst | K₂CO₃ | Tetrahydrofuran (THF) | Not specified |

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between the C3 position of the pyrazole and a terminal alkyne. mdpi.com This palladium- and copper-cocatalyzed reaction is highly efficient for introducing alkynyl groups onto the pyrazole scaffold. arkat-usa.orgsmolecule.comumich.edu For the reaction to proceed smoothly, protection of the pyrazole N-H group is often necessary to prevent side reactions, as pyrazoles themselves can act as ligands for the transition metals. arkat-usa.orgumich.edu Protecting groups like N-ethoxyethyl (EtOEt) have been successfully used in the Sonogashira coupling of substituted 3-iodo-1H-pyrazoles with phenylacetylene, yielding the desired products in high yields. arkat-usa.orgresearchgate.net

Interactive Table 2: Example of Sonogashira Coupling with a Protected 3-Iodo-Pyrazole

| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Product Yield | Reference |

| 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | High | arkat-usa.orgresearchgate.net |

| 1-Aryl-3-CF₃-5-iodo-pyrazole | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 75% | nih.gov |

Stille Coupling: The Stille reaction involves the coupling of the iodo-pyrazole with an organostannane reagent, catalyzed by palladium. Research on di-halogenated pyrazoles indicates that Stille cross-coupling can sometimes result in mono-substitution accompanied by dehalogenation of a second halogen substituent, highlighting a potential competing pathway. researchgate.net

Heck Coupling: The Heck-Mizoroki reaction enables the substitution of the iodine atom with an alkene, forming a new C-C bond and functionalizing the pyrazole at the C3 position with a vinyl group. clockss.org Studies on 1-protected-4-iodo-1H-pyrazoles have shown that this reaction proceeds effectively with various acrylates and styrene, using a palladium acetate (B1210297) catalyst and a phosphite (B83602) ligand like P(OEt)₃. clockss.org The choice of an appropriate N-protecting group, such as a trityl group, is crucial for the success of the reaction. clockss.org

Copper-Catalyzed Coupling Reactions

Copper-based catalysts offer a complementary approach to palladium for forming C-N and C-O bonds.

Ullmann Condensation & Buchwald-Hartwig Amination: The N-arylation of amines with aryl halides can be catalyzed by either palladium (Buchwald-Hartwig amination) or copper (Ullmann condensation). For halo-pyrazoles, the choice of catalyst can be critical and depends on the nature of the amine. nih.govsemanticscholar.org For example, in the amination of 4-halo-1H-1-tritylpyrazoles, palladium catalysis was found to be suitable for aromatic or bulky amines that lack β-hydrogens. researchgate.net In contrast, copper(I) iodide-mediated coupling was more effective for alkylamines that do possess β-hydrogen atoms, demonstrating the complementary nature of the two catalysts. nih.govsemanticscholar.org The higher reactivity of the iodo-derivative makes it the substrate of choice for these copper-catalyzed C-N coupling reactions. nih.govsemanticscholar.org General conditions for the copper-diamine-catalyzed N-arylation of pyrazoles have been established, tolerating a wide range of functional groups. acs.org

Nucleophilic Aromatic Substitution (SNAr) Pathways

While less common than cross-coupling reactions for simple aryl iodides, nucleophilic aromatic substitution can occur on the pyrazole ring. The reactivity is significantly enhanced by the presence of strong electron-withdrawing groups on the ring, which stabilize the intermediate Meisenheimer complex. The pyrazole ring itself is electron-rich, which generally disfavors SNAr. However, the presence of the iodine atom at an electrophilic position (C3) makes it susceptible to displacement by strong nucleophiles under certain conditions. evitachem.commdpi.com

Reductive Dehalogenation Strategies

The carbon-iodine bond can be cleaved through reductive dehalogenation. This can be a deliberate synthetic step or an undesired side reaction. Catalytic hydrogenation using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst is an effective method for the selective removal of the iodine atom without reducing the pyrazole ring itself. This dehalogenation is also frequently observed as a competing side reaction during palladium-catalyzed cross-coupling reactions, particularly with iodo-pyrazoles, which can lower the yield of the desired coupled product. researchgate.net

Transformations Involving the Pyrazole Ring

Beyond the reactions at the C3-iodo position, the pyrazole ring itself can undergo transformations, most notably electrophilic substitution.

Electrophilic Aromatic Substitution Reactions on Pyrazole

The pyrazole ring is an aromatic, electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution (SEAr). mdpi.com In a 3,5-disubstituted pyrazole such as 3-iodo-5-isopropyl-1H-pyrazole, the C4 position is the most nucleophilic and is the primary site for electrophilic attack. arkat-usa.orgmdpi.commdpi.com Reactions such as halogenation, nitration, or sulfonation would be expected to occur regioselectively at this position. For instance, the iodination of pyrazoles using reagents like iodine (I₂) or N-iodosuccinimide (NIS) typically proceeds at the C4 position if it is unsubstituted.

N-Functionalization and Derivatization of the Pyrazole Nitrogen

The presence of a reactive N-H bond in the pyrazole ring of this compound allows for various N-functionalization and derivatization reactions. These reactions are crucial for several reasons, including the protection of the N-H group to prevent undesired side reactions during subsequent transformations and the introduction of new functionalities to modulate the compound's biological activity. arkat-usa.orgmdpi.com

Commonly, the pyrazole nitrogen can be functionalized through reactions with electrophiles. For instance, protection of the N-H group is often necessary before undertaking cross-coupling reactions. arkat-usa.org This is because pyrazoles themselves can act as ligands for transition metals, potentially interfering with the catalytic cycle. arkat-usa.org

Two widely used protecting groups for the pyrazole nitrogen are the tert-butyloxycarbonyl (Boc) group and the 1-(ethoxy)ethyl (EtOEt) group. arkat-usa.org The N-Boc protected derivatives can be synthesized by reacting the pyrazole with Boc anhydride, while N-EtOEt derivatives are prepared using ethyl vinyl ether. arkat-usa.org The EtOEt group is particularly noted for its stability under certain reaction conditions and can be introduced by heating the pyrazole with ethyl vinyl ether in the presence of a catalytic amount of acid. arkat-usa.orgresearchgate.net However, it has been observed that the Boc protecting group may not be stable enough for reactions involving organolithium compounds. arkat-usa.org

The reaction conditions for N-functionalization are generally mild. For example, the introduction of the EtOEt group can be achieved by portionwise addition of ethyl vinyl ether in dichloromethane (B109758) with a catalytic amount of trifluoroacetic acid (TFA) at temperatures between 28–33 °C. arkat-usa.org It is important to note that under acidic conditions, migration of the EtOEt protecting group can occur. arkat-usa.org

Metalation and Lithiation Reactions on the Pyrazole Ring

Metalation and subsequent lithiation of the pyrazole ring are powerful strategies for introducing a variety of functional groups in a regioselective manner. The position of metalation is often directed by the substituents already present on the pyrazole ring. acs.org

In the context of pyrazole derivatives, direct ortho-metalation (DoM) is a key reaction. acs.org For N-protected pyrazoles, lithiation can be directed to specific positions. For instance, N-protection with a triisopropylsilyl (TIPS) group can direct lithiation to the 3-position using lithium diisopropylamide (LDA). Subsequent quenching with an electrophile, such as iodine, allows for the introduction of a substituent at this position with high regioselectivity.

For this compound, after N-protection, metalation can occur at different positions. For example, with an N-EtOEt protecting group, which can act as an ortho-directing group, direct lithiation can be performed using n-butyllithium (n-BuLi) or LDA. arkat-usa.org This allows for the introduction of functional groups, such as aldehydes, at specific positions on the pyrazole ring. arkat-usa.org The choice of the lithiating agent and reaction conditions can influence the regioselectivity of the substitution. arkat-usa.orgresearchgate.net

Halogen-lithium exchange is another important reaction for functionalizing iodinated pyrazoles. arkat-usa.org This reaction is typically performed at low temperatures using organolithium reagents. For instance, treatment of an N-protected 3-iodopyrazole with an alkylmagnesium bromide can lead to the formation of a Grignard reagent, which can then be reacted with various electrophiles. researchgate.net

Functionalization of the Isopropyl Group

While the pyrazole ring itself is the primary site of reactivity, the isopropyl group can also undergo functionalization, although this is less commonly reported for this specific molecule.

Side-Chain Oxidation Reactions

Information specifically on the side-chain oxidation of the isopropyl group in this compound is limited in the reviewed literature. However, general principles of organic chemistry suggest that the benzylic-like position of the isopropyl group could be susceptible to oxidation under certain conditions, potentially yielding alcohols, ketones, or carboxylic acids. The presence of the pyrazole ring and the iodo-substituent would likely influence the reactivity and selectivity of such oxidations.

Cycloaddition Reactions and Heterocyclic Annulation Strategies

Pyrazole rings can participate in cycloaddition reactions to form fused heterocyclic systems. These reactions are valuable for the synthesis of complex molecular architectures with potential applications in medicinal chemistry and materials science. psu.edu

One of the most significant types of cycloaddition reactions involving pyrazoles is the [3+2] dipolar cycloaddition. psu.edunih.gov This reaction typically involves a 1,3-dipole reacting with a dipolarophile. For instance, nitrile imines, generated in situ from aldohydrazones, can undergo cycloaddition with olefins to yield highly substituted pyrazole derivatives. psu.edu

While the direct participation of this compound in cycloaddition reactions as the diene or dienophile component is not explicitly detailed, its derivatives can be employed in such transformations. For example, the pyrazole ring can be constructed via cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes. Furthermore, palladium-catalyzed cycloaddition of pyrazoles with terminal alkynes can lead to the formation of pyrazolo[1,5-a]pyrimidines.

Ring-Opening and Rearrangement Reactions of the Pyrazole Core

The pyrazole ring is generally aromatic and stable. However, under specific conditions, it can undergo ring-opening and rearrangement reactions. These transformations can lead to the formation of different heterocyclic or acyclic structures.

For some pyrazole derivatives, such as pyrazol-3-ones, ring-opening can be initiated by nucleophilic attack at the C2 position of the γ-pyrone ring, followed by further transformations. researchgate.netresearchgate.net The outcome of these reactions is highly dependent on the substituents on the pyrazole ring, the nature of the nucleophile, and the reaction conditions. researchgate.net

In the context of substituted pyrazoles, thermal rearrangement of dinitro-substituted intermediates has been reported to yield different isomers. chim.it While specific examples for this compound are not provided, these general principles suggest that under forcing conditions or with specific reagents, the pyrazole core could be induced to rearrange.

Computational and Theoretical Investigations of 3 Iodo 5 Isopropyl 1h Pyrazole

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide a detailed picture of the electron distribution and energy levels, which in turn dictate the molecule's reactivity and physical properties.

Molecular Orbital Analysis and Frontier Orbital Theory

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity.

For 3-iodo-5-isopropyl-1H-pyrazole, the HOMO is expected to be primarily located on the pyrazole (B372694) ring and the iodine atom, reflecting the electron-rich nature of the heterocyclic system and the polarizability of iodine. The LUMO, conversely, is likely distributed over the pyrazole ring, particularly the N-N bond and the C-I bond, indicating potential sites for nucleophilic attack or electron acceptance.

While no specific experimental or computational data exists for this compound, calculations on structurally similar pyrazole derivatives allow for the estimation of its FMO energies. derpharmachemica.com Density Functional Theory (DFT) calculations, typically using the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), are a common method for such predictions. nih.gov

Table 1: Estimated Frontier Molecular Orbital Properties of this compound

| Parameter | Estimated Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | ~ -0.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | ~ 6.0 eV | Suggests high kinetic stability |

Note: These values are estimations based on data from related pyrazole derivatives and are subject to variation based on the computational method and level of theory employed.

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) provides a visual representation of the charge distribution on the surface of a molecule, highlighting regions that are electron-rich (negative potential) or electron-poor (positive potential). This mapping is invaluable for predicting sites of electrophilic and nucleophilic attack, as well as non-covalent interactions like hydrogen bonding and halogen bonding.

For this compound, the EPS map is expected to show a region of negative potential around the pyridine-like nitrogen atom (N2) of the pyrazole ring, making it a likely site for protonation and hydrogen bond acceptance. researchgate.net Conversely, the hydrogen atom attached to the pyrrole-like nitrogen (N1) would exhibit a positive potential, rendering it a hydrogen bond donor.

A significant feature of the EPS for an iodinated compound is the presence of a "sigma-hole" (σ-hole). semanticscholar.org This is a region of positive electrostatic potential on the outermost portion of the iodine atom, opposite to the C-I covalent bond. This positive region allows the iodine atom to act as a Lewis acid and engage in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in crystal engineering and drug design. The isopropyl group, being largely nonpolar, would present a region of neutral potential.

Density Functional Theory (DFT) Studies on Conformational Preferences and Tautomerism

DFT is a powerful computational method for investigating the energetics of different molecular arrangements, including tautomers and conformers. mdpi.com These studies are crucial for understanding the behavior of flexible molecules and those capable of isomerism.

Tautomeric Equilibrium and Stability

Substituted pyrazoles can exist in different tautomeric forms depending on the position of the N-H proton. For this compound, two primary tautomers are possible: the this compound and the 5-iodo-3-isopropyl-1H-pyrazole. The relative stability of these tautomers is influenced by the electronic and steric effects of the substituents.

DFT calculations on related 3(5)-substituted pyrazoles have shown that electron-donating groups, such as alkyl groups, tend to stabilize the tautomer where the substituent is at the C3 position. mdpi.com Conversely, electron-withdrawing groups often favor the C5 position. mdpi.com Given that the isopropyl group is an electron-donating group, it is predicted that the this compound tautomer would be more stable than the 5-iodo-3-isopropyl-1H-pyrazole tautomer. The iodine atom's influence is more complex, as it is electron-withdrawing via induction but can also be involved in stabilizing interactions. Solvent effects can also play a significant role in shifting the tautomeric equilibrium. mdpi.comnih.gov

Table 2: Estimated Relative Energies of Tautomers of Iodo-Isopropyl-Pyrazole

| Tautomer | Substituent Positions | Predicted Relative Energy (kcal/mol) | Predicted Major/Minor |

| Tautomer A | 3-iodo, 5-isopropyl | 0.0 (Reference) | Major |

| Tautomer B | 3-isopropyl, 5-iodo | > 1.0 | Minor |

Note: The relative energies are estimations based on general principles of substituent effects on pyrazole tautomerism and would require specific DFT calculations for accurate determination.

Rotational Barriers and Conformational Landscapes

The isopropyl group attached to the pyrazole ring is not static and can rotate around the C-C single bond. This rotation is associated with an energy barrier, and certain rotational conformations will be more stable than others. Computational methods can map the potential energy surface of this rotation to identify the minimum energy conformations and the energy barriers between them.

For the isopropyl group, the rotation of the two methyl groups can be investigated. Studies on similar systems, such as the isopropyl radical, have shown that there are energetic barriers to these internal rotations. ibm.com In the context of this compound, the rotation of the isopropyl group will be influenced by steric interactions with the adjacent iodine atom and the pyrazole ring. The energy barrier to rotation is expected to be relatively low, on the order of a few kcal/mol, allowing for rapid interconversion between conformers at room temperature. nih.gov

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

While quantum chemical calculations are excellent for studying the properties of single molecules (in the gas phase or with implicit solvent models), Molecular Dynamics (MD) simulations offer a way to study the behavior of molecules in a more realistic, explicit solvent environment and in the presence of other molecules. acs.orgnih.gov MD simulations track the movements of atoms and molecules over time, providing insights into dynamic processes.

For this compound, an MD simulation could be used to study its solvation in different solvents, such as water or organic solvents. The simulation would reveal how solvent molecules arrange themselves around the solute and how hydrogen bonds and other intermolecular interactions are formed and broken over time. This is particularly relevant for understanding the compound's solubility and how it might interact in a biological medium.

Furthermore, MD simulations are a powerful tool for studying the binding of a molecule to a biological target, such as a protein. nih.gov By simulating the pyrazole derivative in the active site of an enzyme, for example, one could observe the stability of its binding pose, the key interactions that hold it in place (such as hydrogen bonds and halogen bonds), and the conformational changes that might occur upon binding. acs.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of chemical reactions involving pyrazole derivatives. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the most probable reaction pathways.

The transition state is a critical point on the reaction coordinate, representing the highest energy barrier that must be overcome for a reaction to proceed. For reactions involving this compound, such as electrophilic substitution, nucleophilic substitution, or cross-coupling reactions, computational methods can characterize the geometry and energy of the relevant transition states.

Theoretical calculations on related pyrazole systems have shown that the nature and position of substituents significantly influence the stability of transition states. For instance, in intermolecular proton transfer reactions of pyrazoles, the presence of solvent molecules like water or ammonia (B1221849) can stabilize the transition state, thereby lowering the activation energy barrier. mdpi.comresearchgate.net DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to model these interactions and determine the transition state structures. mdpi.comresearchgate.net For this compound, the bulky isopropyl group at the C5 position and the electron-withdrawing iodine atom at the C3 position would be expected to exert steric and electronic effects on the transition state geometries and energies of various reactions. For example, the isopropyl group could sterically hinder the approach of reactants in certain orientations.

| Computational Method | Basis Set | Application | Reference |

|---|---|---|---|

| DFT (B3LYP) | 6-311++G(d,p) | Proton transfer and tautomerism | mdpi.comresearchgate.net |

| Ab initio (MP2) | aug-cc-pVDZ | Water-aided proton transfer | researchgate.net |

| DFT (CAM-B3LYP) | Not Specified | Annular proton transfer | mdpi.comualg.pt |

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a reaction pathway can be constructed. This profile provides a quantitative understanding of the reaction's feasibility and kinetics. For instance, in the synthesis of substituted pyrazoles, computational studies have been used to map out the energy profiles of multi-step reactions, including cyclization and aromatization steps. nih.gov

For this compound, a key reaction of interest is the substitution at the C3-iodo position, which is common for halogenated pyrazoles. arkat-usa.org The energy profile for a nucleophilic substitution reaction would involve the formation of an intermediate complex, a transition state for the bond-breaking and bond-forming process, and the final products. DFT calculations can predict the activation energy for this process, which is the energy difference between the reactants and the transition state. Studies on similar pyrazole systems have shown that activation energies for intramolecular proton migration can be in the range of 47.8–55.5 kcal/mol. mdpi.comualg.pt The specific values for this compound would be influenced by the electronic properties of the iodine and isopropyl substituents.

| Reaction Type | Calculated Parameter | Typical Value Range | Reference |

|---|---|---|---|

| Intramolecular Proton Migration | Activation Energy | 47.8–55.5 kcal/mol | mdpi.comualg.pt |

| Cross-Coupling Reactions | Reaction Kinetics | Slowed by ~15% with isopropyl group |

Prediction of Spectroscopic Parameters via Theoretical Approaches

Theoretical methods are also invaluable for predicting and interpreting the spectroscopic properties of molecules, such as NMR and IR spectra. These predictions can aid in the structural elucidation of newly synthesized compounds and provide a deeper understanding of their electronic structure.

DFT calculations have been successfully used to predict the ¹H and ¹³C NMR chemical shifts of various pyrazole derivatives. For halogenated pyrazoles, the calculations can show the effect of the halogen substituent on the chemical shifts of the ring protons and carbons. For example, the iodine atom in this compound is expected to cause a significant deshielding effect on the adjacent C3 carbon. Theoretical predictions of NMR spectra for 5-iodo-1-arylpyrazoles have shown that the C-5 carbon, which is directly bonded to the iodine atom, is significantly deshielded upon interaction with Lewis bases, indicating a strong halogen bonding character. researchgate.net

Similarly, theoretical calculations can predict the vibrational frequencies observed in an IR spectrum. For pyrazole derivatives, characteristic vibrational modes include N-H stretching, C=N stretching, and ring deformation modes. Computational studies can help in assigning the observed experimental bands to specific vibrational motions within the molecule.

| Spectroscopic Technique | Observed/Predicted Feature | Chemical Shift/Frequency | Reference |

|---|---|---|---|

| ¹H NMR | Isopropyl group septet | δ ~4.5–5.0 ppm | |

| ¹H NMR | Methyl groups singlet | δ ~2.2–2.5 ppm | |

| ¹³C NMR | Iodine atom induces significant deshielding of adjacent carbons |

Coordination Chemistry of 3 Iodo 5 Isopropyl 1h Pyrazole As a Ligand

Design and Synthesis of Metal Complexes with Pyrazole (B372694) Ligands

The design of metal complexes with pyrazole-based ligands is a nuanced process, heavily influenced by the nature of the substituents on the pyrazole ring. These substituents dictate the steric and electronic environment around the metal center, thereby controlling the coordination number, geometry, and reactivity of the resulting complex. researchgate.net

Pyrazole and its derivatives are known to exhibit a variety of coordination modes. mdpi.com The most common mode for N-unsubstituted pyrazoles is monodentate coordination through the sp2-hybridized nitrogen atom (N2). However, upon deprotonation, the resulting pyrazolate anion can act as a bridging ligand, connecting two or more metal centers.

N,N'-Bidentate Coordination: While a single 3-iodo-5-isopropyl-1H-pyrazole ligand would typically coordinate in a monodentate fashion, the formation of bidentate coordination can be achieved by linking two pyrazole units together. For instance, bis(pyrazolyl)alkane or bis(pyrazolyl)pyridine ligands can chelate to a metal center, forming stable five- or six-membered rings. In such a scenario, the steric bulk of the isopropyl groups would play a crucial role in dictating the geometry of the complex.

Bridging Coordination: The pyrazolate anion of this compound is an excellent candidate for forming bridged polynuclear complexes. The two nitrogen atoms of the pyrazole ring can coordinate to two different metal ions, leading to the formation of dinuclear or polynuclear structures. The nature of the substituents can influence the intermetallic distance and the magnetic and electronic communication between the metal centers. mdpi.com

A hypothetical representation of the coordination modes is presented in the table below.

| Coordination Mode | Description |

| Monodentate | The pyrazole ligand binds to a single metal center through one of its nitrogen atoms. |

| N,N'-Bidentate (in a linked ligand) | Two pyrazole units, covalently linked, bind to the same metal center. |

| Bridging (as pyrazolate) | The deprotonated pyrazole ligand connects two metal centers. |

The synthesis of metal complexes containing this compound would likely follow established procedures for other pyrazole derivatives.

Homoleptic Complexes: These complexes contain only one type of ligand. The synthesis of a homoleptic complex of this compound, for example, [M(this compound)n]Xy], would typically involve the reaction of a metal salt (MXy) with an excess of the pyrazole ligand in a suitable solvent. The stoichiometry of the reaction and the nature of the metal ion would determine the value of 'n'.

Heteroleptic Complexes: These complexes contain more than one type of ligand. A heteroleptic complex could be synthesized by reacting a metal precursor already containing other ligands with this compound. For example, a starting material like [PdCl2(PPh3)2] could react with the pyrazole ligand to form a heteroleptic complex. The synthesis of heteroleptic complexes allows for the fine-tuning of the electronic and steric properties of the metal center. ajgreenchem.comnih.gov

A general synthetic scheme for such complexes is illustrated below:

Homoleptic Synthesis: MCl2 + n(this compound) -> [M(this compound)n]Cl2

Heteroleptic Synthesis: [M(L')xCl2] + n(this compound) -> [M(L')x(this compound)n]Cl2

(Where M = a transition metal, L' = another ligand, and n, x are stoichiometric coefficients)

Electronic Properties and Ligand Field Theory in Metal-Pyrazole Complexes

The electronic properties of metal complexes with this compound are significantly influenced by the substituents on the pyrazole ring. The interplay of the electron-withdrawing iodo group and the electron-donating (by hyperconjugation) and sterically bulky isopropyl group creates a unique ligand field.

The electronic effect of substituents on the pyrazole ring can be evaluated using techniques like 13C NMR spectroscopy. researchgate.net The iodo group at the 3-position is expected to be electron-withdrawing, which would generally lead to a weaker sigma-donating ability of the pyrazole nitrogen compared to an unsubstituted pyrazole. This can make the metal center more electrophilic. Conversely, the isopropyl group at the 5-position is weakly electron-donating and introduces significant steric bulk.

According to Ligand Field Theory, the energy levels of the d-orbitals of the metal ion are split upon coordination to ligands. The magnitude of this splitting (Δ) depends on the nature of the ligand. For pyrazole ligands, the sigma-donating ability and pi-accepting capability influence the ligand field strength. The electron-withdrawing nature of the iodo substituent might slightly decrease the ligand field strength compared to alkyl-substituted pyrazoles.

A comparative table of expected electronic properties is provided below.

| Ligand | Substituent Effects | Expected Relative Ligand Field Strength |

| Pyrazole | Baseline | Reference |

| 3,5-Dimethylpyrazole (B48361) | Two electron-donating methyl groups | Higher than pyrazole |

| This compound | Electron-withdrawing iodo group, electron-donating/sterically bulky isopropyl group | Potentially lower than 3,5-dimethylpyrazole due to the iodo group |

Stereochemistry and Geometric Isomerism in Coordination Compounds

The stereochemistry and potential for geometric isomerism in coordination compounds of this compound are largely dictated by the coordination number of the metal and the steric hindrance imposed by the bulky isopropyl group.

For a square planar complex, such as those commonly formed by Pd(II) or Pt(II), with two this compound ligands and two other monodentate ligands (e.g., chloride), cis and trans isomers are possible. The large steric bulk of the isopropyl groups would likely favor the formation of the trans isomer to minimize steric repulsion between the pyrazole ligands.

In octahedral complexes, with three bidentate pyrazole-containing ligands, facial (fac) and meridional (mer) isomers can exist. The preference for one isomer over the other would depend on a delicate balance of electronic and steric factors. The significant steric demand of the isopropyl group in this compound would likely play a dominant role in determining the isomeric preference.

| Coordination Geometry | Possible Isomers |

| Square Planar (with two pyrazole ligands) | cis, trans |

| Octahedral (with three bidentate pyrazole ligands) | facial (fac), meridional (mer) |

Catalytic Applications of Metal-Pyrazole Complexes in Organic Synthesis

Metal complexes containing pyrazole ligands have emerged as effective catalysts in a variety of organic transformations, including cross-coupling reactions. whiterose.ac.uk The ability to tune the steric and electronic properties of the pyrazole ligand by modifying its substituents is a key advantage in catalyst design.

Palladium complexes bearing pyrazole ligands have shown significant activity in Suzuki-Miyaura cross-coupling reactions. The this compound ligand offers an interesting platform for designing palladium catalysts for such reactions.

In a typical Suzuki-Miyaura coupling, a C-C bond is formed between an organoboron compound and an organic halide. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps at the palladium center. The ligands coordinated to the palladium play a crucial role in each of these steps.

The steric bulk of the isopropyl group in this compound can promote the reductive elimination step, which is often the rate-determining step, thus potentially increasing the catalytic turnover. The electron-withdrawing iodo group can enhance the electrophilicity of the palladium center, which may facilitate the oxidative addition step.

A hypothetical example of a Suzuki-Miyaura cross-coupling reaction catalyzed by a palladium complex of this compound is shown below:

Aryl-Br + Ar'-B(OH)2 --[Pd-catalyst]--> Aryl-Ar' + B(OH)2Br

Catalyst: [Pd(this compound)2Cl2] or a related species.

The performance of such a catalyst would need to be experimentally determined and compared with existing systems. The stability and activity of the catalyst would be highly dependent on the reaction conditions, including the base, solvent, and temperature.

Hydrogenation and Oxidation Catalysis